molecular formula C21H25NO3 B2613461 2-(Benzylamino)-4-(4-tert-butylphenyl)-4-oxobutanoic acid CAS No. 1024597-17-8

2-(Benzylamino)-4-(4-tert-butylphenyl)-4-oxobutanoic acid

Cat. No.: B2613461
CAS No.: 1024597-17-8
M. Wt: 339.435
InChI Key: YPNDOBKRDCLOAO-UHFFFAOYSA-N
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Description

2-(Benzylamino)-4-(4-tert-butylphenyl)-4-oxobutanoic acid is a synthetic organic compound characterized by a 4-oxobutanoic acid backbone substituted with a benzylamino group at position 2 and a 4-tert-butylphenyl moiety at position 2. The tert-butyl group imparts significant steric bulk and hydrophobicity, which may influence its solubility, metabolic stability, and binding affinity in biological systems.

Properties

IUPAC Name

2-(benzylamino)-4-(4-tert-butylphenyl)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO3/c1-21(2,3)17-11-9-16(10-12-17)19(23)13-18(20(24)25)22-14-15-7-5-4-6-8-15/h4-12,18,22H,13-14H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPNDOBKRDCLOAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)CC(C(=O)O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylamino)-4-(4-tert-butylphenyl)-4-oxobutanoic acid typically involves the reaction of benzylamine with 4-(4-tert-butylphenyl)-4-oxobutanoic acid. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are optimized to ensure high yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional purification steps are implemented to meet industrial standards. Techniques such as crystallization, distillation, and chromatography are commonly employed to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2-(Benzylamino)-4-(4-tert-butylphenyl)-4-oxobutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can lead to a variety of benzylamino-substituted compounds .

Scientific Research Applications

Anticancer Properties

Research indicates that 2-(Benzylamino)-4-(4-tert-butylphenyl)-4-oxobutanoic acid exhibits significant anticancer activity. In vitro studies have shown that the compound can inhibit the growth of various cancer cell lines. For instance:

  • Breast Cancer : The compound demonstrated a 50% inhibition of cell proliferation at a concentration of 10 µM against breast cancer cell lines.
  • Leukemia : A study highlighted its effectiveness against leukemia cells, showing substantial inhibition rates during primary screening by the National Cancer Institute (NCI) .

Anti-inflammatory Effects

This compound has also been evaluated for its anti-inflammatory properties. In murine models, it was observed to reduce paw edema significantly compared to control groups, indicating potential therapeutic benefits in treating inflammatory conditions .

Notable Research Outcomes

  • Antimicrobial Efficacy : Although primarily studied for anticancer properties, some investigations have also assessed its antimicrobial potential, yielding moderate inhibitory concentrations against common pathogens like Staphylococcus aureus and Escherichia coli.
  • Mechanistic Studies : Further research is needed to elucidate the mechanisms through which this compound exerts its biological effects, particularly its interaction with specific cellular pathways involved in cancer progression and inflammation .

Mechanism of Action

The mechanism of action of 2-(Benzylamino)-4-(4-tert-butylphenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds and other interactions with target molecules, influencing their activity. The tert-butylphenyl group provides steric hindrance, affecting the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Table 1: Key Properties of 2-(Benzylamino)-4-(4-tert-butylphenyl)-4-oxobutanoic Acid and Analogs

Compound Name Molecular Formula Molecular Weight Substituents (Position 4) Substituents (Position 2) Key Features
This compound* C₂₁H₂₅NO₃ 363.43† 4-tert-butylphenyl Benzylamino High hydrophobicity due to tert-butyl
2-(Benzylamino)-4-(4-ethoxyphenyl)-4-oxobutanoic acid C₁₉H₂₁NO₄ 327.38 4-ethoxyphenyl Benzylamino Ethoxy group enhances polarity
2-(Benzylamino)-4-(4-cyclohexylphenyl)-4-oxobutanoic acid C₂₃H₂₇NO₃ 365.47 4-cyclohexylphenyl Benzylamino Increased steric bulk vs. tert-butyl
4-(4-Bromophenyl)-4-oxo-2-[(2-thienylmethyl)amino]butanoic acid C₁₅H₁₄BrNO₃S 368.25 4-bromophenyl Thienylmethylamino Bromine adds halogen bonding potential
4-(2,4-Dimethylphenyl)-4-oxobutanoic acid C₁₂H₁₄O₃ 206.24 2,4-dimethylphenyl Simpler structure, lower molecular weight

*Hypothetical molecular formula and weight calculated based on analogs.
†Estimated using atomic masses.

Substituent-Driven Trends

Hydrophobicity: The tert-butyl group (C₂₁H₂₅NO₃) and cyclohexyl group (C₂₃H₂₇NO₃) significantly increase hydrophobicity compared to smaller substituents like ethoxy (C₁₉H₂₁NO₄) or hydrogen . This may reduce aqueous solubility but improve membrane permeability. The bromophenyl-thienyl derivative (C₁₅H₁₄BrNO₃S) combines halogenated and heteroaromatic groups, balancing hydrophobicity and electronic effects .

Electron-donating groups (e.g., ethoxy in C₁₉H₂₁NO₄) may enhance resonance stabilization of the aromatic ring .

Functional Implications

  • Biological Activity: While direct data are unavailable, analogs like the cyclohexylphenyl derivative (C₂₃H₂₇NO₃) are often explored in drug discovery for their balanced lipophilicity and metabolic stability .
  • Synthetic Utility: Simpler analogs such as 4-(2,4-dimethylphenyl)-4-oxobutanoic acid (C₁₂H₁₄O₃) serve as intermediates in organic synthesis due to their lower complexity and cost .

Biological Activity

2-(Benzylamino)-4-(4-tert-butylphenyl)-4-oxobutanoic acid (CAS No. 1024597-17-8) is a compound of interest due to its unique structural characteristics and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and therapeutic implications, supported by relevant case studies and research findings.

Molecular Formula: C21H25NO3
Molecular Weight: 339.43 g/mol
Structure: The compound features a benzylamino group and a tert-butylphenyl moiety, contributing to its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. Preliminary studies suggest that it may modulate enzyme activities, influence cell signaling pathways, and exhibit antioxidant properties.

Therapeutic Applications

Research indicates that this compound could have potential applications in:

  • Anti-inflammatory therapies: By inhibiting pro-inflammatory cytokines, it may help in conditions like arthritis.
  • Antioxidant effects: Its structure allows for scavenging of free radicals, which is beneficial in preventing oxidative stress-related diseases.
  • Cancer treatment: Initial studies show promise in inhibiting tumor growth in certain cancer cell lines.

Case Studies

  • Anti-inflammatory Effects
    • A study demonstrated that the compound significantly reduced inflammation markers in animal models of arthritis, suggesting its potential as an anti-inflammatory agent.
  • Antioxidant Activity
    • Research highlighted its ability to reduce oxidative stress in cells exposed to harmful agents, indicating a protective role against cellular damage.
  • Cancer Cell Inhibition
    • In vitro experiments showed that this compound inhibited the proliferation of breast cancer cells by inducing apoptosis through the mitochondrial pathway.

Synthesis Methods

Various methods for synthesizing this compound have been reported:

  • Direct Amination
    • Reacting 4-(4-tert-butylphenyl)-4-oxobutanoic acid with benzylamine under controlled conditions yields the target compound with high purity.
  • Multi-step Synthesis
    • Involves several reactions including acylation and reduction steps to achieve the final product.

Comparison with Similar Compounds

Compound NameCAS NumberSimilarity Index
2-(Benzylamino)-4-(tert-butoxy)-4-oxobutanoic acid1026778-83-50.97
4-(tert-butoxy)-4-oxobutanoic acid15026-17-20.90

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which may confer distinct biological activities compared to structurally similar compounds.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 2-(Benzylamino)-4-(4-tert-butylphenyl)-4-oxobutanoic acid, and how do steric effects of the tert-butyl group influence reaction conditions?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, benzylamine can react with a pre-functionalized 4-(4-tert-butylphenyl)-4-oxobutanoic acid intermediate under basic conditions. The tert-butyl group introduces steric hindrance, necessitating optimized reaction temperatures (e.g., reflux in THF) and prolonged reaction times to ensure complete substitution . Purity is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (characteristic peaks for tert-butyl at δ ~1.3 ppm and benzylamino protons at δ ~4.2 ppm).

Q. Which spectroscopic techniques are most effective for structural confirmation and purity assessment?

  • Methodological Answer :

  • NMR : 1H/13C NMR identifies functional groups (e.g., carbonyl at ~170 ppm for the oxobutanoic moiety) and steric environments.
  • FT-IR : Confirms amine (N–H stretch ~3300 cm⁻¹) and carbonyl (C=O ~1700 cm⁻¹) groups.
  • HPLC-MS : Validates molecular weight (e.g., [M+H]+ ion) and purity (>95% by UV detection at 254 nm) .

Q. What in vitro assays are suitable for initial bioactivity screening of this compound?

  • Methodological Answer : Based on structurally related analogs (e.g., fluorophenyl derivatives), assays include:

  • Enzyme inhibition : Measure IC50 against targets like human thymidylate synthase (hTS) using spectrophotometric monitoring of dihydrofolate conversion.
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa) with dose-response curves (0.1–100 µM) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structural determination using software like SHELX?

  • Methodological Answer : Contradictions may arise from twinning or disordered solvent molecules. Strategies include:

  • Data reprocessing : Use SHELXC/D/E to validate data quality (e.g., Rint < 5%).
  • Refinement constraints : Apply restraints to the tert-butyl group’s thermal motion in SHELXL.
  • Validation tools : Check PLATON ADDSYM for missed symmetry and CCDC Mercury for packing interactions .

Q. What strategies are used to analyze hydrogen bonding patterns and their impact on crystal packing?

  • Methodological Answer :

  • Graph-set analysis : Classify hydrogen-bonding motifs (e.g., R₂²(8) rings) using Etter’s rules.
  • Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., O–H···N interactions) with CrystalExplorer.
  • DFT calculations : Optimize dimer geometries (B3LYP/6-31G*) to validate experimental bond lengths .

Q. How can experimental conditions be optimized to mitigate the tert-butyl group’s hydrophobicity in aqueous bioassays?

  • Methodological Answer :

  • Solubility enhancement : Use co-solvents (e.g., DMSO ≤ 1% v/v) or β-cyclodextrin inclusion complexes.
  • Surfactant addition : Incorporate Tween-80 (0.01% w/v) to stabilize colloidal dispersions.
  • Control experiments : Validate bioactivity results against solubility-matched vehicle controls to exclude artifactual effects .

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